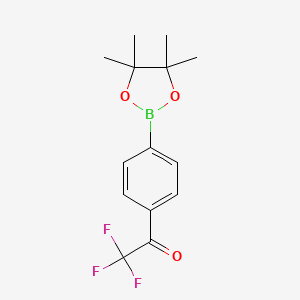

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

概要

説明

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is a fluorinated organic compound that features a trifluoromethyl group and a boronic ester. This compound is significant in organic synthesis due to its unique structural properties, which make it a valuable intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone typically involves a multi-step process. One common method is the reaction of 2,2,2-trifluoroacetophenone with 4-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Synthetic Applications

One of the primary applications of this compound is as an intermediate in organic synthesis. It is particularly significant in cross-coupling reactions such as the Suzuki-Miyaura reaction , which is widely used for forming carbon-carbon bonds. The presence of the boron moiety facilitates these reactions, making it a valuable building block in the synthesis of complex organic molecules.

Synthesis Overview

The synthesis of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone typically involves:

- Reagents : Palladium catalysts and bases (e.g., potassium carbonate).

- Conditions : Inert atmospheres (nitrogen or argon) to prevent oxidation.

- Key Steps : Formation of the boronic ester followed by coupling with aryl halides.

Medicinal Chemistry Applications

This compound has been explored for its potential biological activities:

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The trifluoromethyl group may enhance lipophilicity and cellular uptake. Preliminary studies suggest that it could inhibit cancer cell proliferation through apoptosis induction.

Case Study :

A study on similar boron-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating potential therapeutic applications.

Antimicrobial Activity

Boron-containing compounds have shown promise in antimicrobial applications. The structural characteristics of this compound allow for interaction with microbial membranes.

Research Findings :

Comparative studies have indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, attributed to disruption of bacterial cell wall synthesis.

Material Science Applications

In materials science, this compound can be utilized to develop advanced materials with specific properties due to its unique chemical structure. Its reactivity makes it suitable for creating functionalized polymers and other materials that require precise chemical modifications.

Toxicological Profile

The safety profile of this compound is still under investigation. Initial assessments suggest low acute toxicity; however, long-term effects and environmental impacts need further exploration.

作用機序

The mechanism by which 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies.

類似化合物との比較

Similar Compounds

2,2,2-Trifluoro-1-phenylethanone: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

4-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains the boronic ester group but lacks the trifluoromethyl group, limiting its applications in fluorinated compound synthesis.

Uniqueness

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is unique due to the combination of the trifluoromethyl group and the boronic ester moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both academic research and industrial applications.

生物活性

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone, with CAS Number 1004294-77-2, is a compound of interest due to its unique structural features and potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 300.08 g/mol. It contains a trifluoroacetyl group and a boron-containing moiety which may contribute to its biological activity. The compound is typically stored under inert conditions at low temperatures to maintain stability.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it could inhibit specific enzymes or receptors involved in metabolic pathways. For instance, compounds with similar structural motifs have been shown to inhibit tryptophan hydroxylase (TPH1), an enzyme critical in serotonin biosynthesis. Inhibition of TPH1 can influence mood regulation and metabolic disorders such as obesity and fatty liver disease .

Pharmacological Studies

Recent studies have explored the pharmacological implications of related compounds. For example, a derivative exhibited significant inhibition of TPH1 with an IC50 value around 64% at 100 µM concentration . This suggests that the trifluoromethyl group and the boron moiety may enhance binding affinity or specificity towards target enzymes.

Anticancer Activity

Research has indicated that compounds containing similar structural features show promise as anticancer agents. A pyrimidine-based derivative demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective cell proliferation inhibition . This highlights the potential for this compound to be developed further for cancer therapeutics.

Toxicology and Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Current data indicate that it exhibits moderate toxicity; hazard statements include potential irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Table 1: Biological Activity Summary

| Activity | Value/Description |

|---|---|

| Inhibition of TPH1 | 64% at 100 µM |

| Anticancer Activity | Effective against MDA-MB-231 (IC50: 0.126 µM) |

| Toxicity | Moderate (irritant; respiratory hazard) |

| Molecular Weight | 300.08 g/mol |

Table 2: Comparison with Related Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.126 | MDA-MB-231 |

| Compound B | 0.250 | TPH1 |

| Compound C | >100 | Non-specific |

特性

IUPAC Name |

2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKVUFXTFXPSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719882 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-77-2 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。